2-Heptoxyacetic acid
Description
Contextual Background of Alkoxyacetic Acids in Chemical Research
Alkoxyacetic acids (AAAs) represent a class of carboxylic acids that have garnered considerable attention within the scientific community. sigmaaldrich.comoup.comresearchgate.net Their significance largely stems from their role as metabolites of widely used industrial chemicals, particularly ethylene (B1197577) glycol monoalkyl ethers and other aliphatic ethers. sigmaaldrich.comoup.comresearchgate.net Consequently, the analysis of alkoxyacetic acids in biological samples, such as urine, serves as a crucial method for biomonitoring exposure to these parent compounds. sigmaaldrich.comoup.com Research has focused on developing sensitive and reliable analytical methods for their detection and quantification. sigmaaldrich.comresearchgate.net
Beyond their role as biomarkers, the physicochemical properties of alkoxyacetic acids are of fundamental interest. Studies have investigated their behavior as chelating agents for divalent cations like calcium and magnesium. researchgate.netuj.edu.pl This research has demonstrated a correlation between the chelating effect of AAAs and their acidity (pKa) and lipophilicity (Log P), indicating that both electronic and hydrophobic characteristics influence their ability to bind metal ions in vitro. researchgate.netuj.edu.pl The general structure, featuring a flexible ether linkage and a terminal carboxylic acid group, provides a versatile scaffold for investigating structure-property relationships within homologous series.
Rationale for Comprehensive Investigation of 2-Heptoxyacetic Acid
The specific investigation of this compound is driven by several scientific objectives. As a member of the alkoxyacetic acid homologous series, it serves as a valuable model compound for systematically studying how the length of the alkyl chain influences physicochemical properties and chemical reactivity. The heptyl group, being a moderately long alkyl chain, provides a key data point between shorter-chain (like methoxy- or ethoxy-) and longer-chain analogues.
Furthermore, this compound has been identified in the context of materials science, specifically in the synthesis and characterization of liquid crystals. worktribe.com The incorporation of flexible chains like the heptoxyacetic acid moiety can influence the mesophase behavior, such as the stability of smectic C phases, which is critical for the development of advanced display technologies like ferroelectric displays. worktribe.com A comprehensive understanding of its properties is therefore valuable for designing new materials with tailored characteristics. Its inclusion in chemical property databases also underscores its relevance as a distinct chemical entity for broader research and screening purposes. chem960.comcnrs.fr
Foundational Research and Emerging Trends Pertaining to this compound
Foundational research on alkoxyacetic acids, including this compound, has often been centered on their synthesis. A general and established method involves the reaction of the corresponding sodium alkoxide (in this case, sodium heptoxide) with chloroacetic acid. uj.edu.pl This Williamson ether synthesis-type reaction provides a direct route to the target acid. uj.edu.pl Early academic work also includes its preparation for use in other synthetic applications, such as in the development of liquid crystal materials, where it was synthesized and supplied by collaborating researchers. worktribe.com
Emerging trends involve the use of modern analytical techniques for the characterization and quantification of this compound and its congeners. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique, often requiring a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) prior to analysis. sigmaaldrich.comoup.comcaymanchem.com High-resolution mass spectrometry is also employed to distinguish between compounds that may have the same nominal mass, providing greater specificity. youtube.com The continued refinement of these analytical methods allows for more sensitive detection, which is critical for metabolic studies and environmental monitoring. sigmaaldrich.com
Scope and Objectives of the Academic Research Outline
This article provides a focused scientific overview of this compound. The primary objective is to present detailed research findings strictly within the predefined academic structure. The scope is confined to the chemical and physical properties, synthesis, and analytical methodologies related to the compound. It aims to deliver a thorough and scientifically accurate resource by systematically addressing each specified topic, supported by data tables for clarity and reference. Information regarding dosage, administration, or safety profiles is expressly excluded to maintain a strict focus on the fundamental chemical research aspects of this compound.
Detailed Research Findings
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in research and synthesis. While extensive experimental data is not widely published, computational properties and basic identifiers are available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈O₃ | molaid.com |
| Exact Mass | 174.1256 g/mol | chem960.com |
| Density (Computed) | 0.978 g/cm³ | chem960.com |
| CAS Number | 3966-20-9 | chem960.commolaid.com |
Synthesis of this compound
The synthesis of alkoxyacetic acids is well-established in organic chemistry literature. The primary methods are variations of the Williamson ether synthesis.
Table 2: Synthesis Approaches for Alkoxyacetic Acids
| Method | Description | Key Reactants |
|---|---|---|
| Alkoxide Reaction | This is a common and direct method for preparing alkoxyacetic acids. It involves the nucleophilic substitution of a haloacetic acid with an alkoxide. uj.edu.pl | Sodium heptoxide, Chloroacetic acid |
| Ester Hydrolysis | An alternative two-step route involves first synthesizing the ester (e.g., Ethyl 2-heptoxyacetate) followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid. | Ethyl 2-heptoxyacetate, Acid/Base |
One documented approach for synthesizing similar alkoxyacetic acids involves reacting a double molar equivalent of the corresponding sodium alkoxide with chloroacetic acid. uj.edu.pl The reaction mixture is processed by dissolving in water, extracting with an organic solvent, acidifying the aqueous layer, and then performing a final extraction with a solvent like methylene (B1212753) chloride to isolate the product acid. uj.edu.pl
Analytical Techniques for Characterization
The analysis of alkoxyacetic acids, including this compound, relies on modern chromatographic and spectrometric techniques. Due to the polarity and low volatility of the acid, derivatization is a common prerequisite for gas chromatography.
Table 3: Analytical Methods for Alkoxyacetic Acids
| Technique | Description | Sample Preparation |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile compounds. It provides both retention time and mass spectral data for high-confidence identification. caymanchem.com | Derivatization to form a volatile ester (e.g., methyl or pentafluorobenzyl ester) is typically required. sigmaaldrich.comoup.com |
| High-Performance Liquid Chromatography (HPLC) | Suitable for separating non-volatile or thermally labile compounds. Can be coupled with various detectors, including mass spectrometry (LC-MS). wur.nl | Minimal sample preparation may be needed, often just dissolution in a suitable mobile phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for structural elucidation by providing detailed information about the carbon-hydrogen framework of the molecule. wur.nl | Sample is dissolved in a deuterated solvent. |
For quantitative analysis in biological matrices, solid-phase extraction (SPE) is often used as a sample clean-up and concentration step before instrumental analysis. sigmaaldrich.comoup.comresearchgate.net The choice of analytical method depends on the research goal, whether it is for structural confirmation, quantification in complex mixtures, or routine monitoring. caymanchem.comwur.nl
Structure
2D Structure
3D Structure
Properties
CAS No. |
3966-20-9 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-heptoxyacetic acid |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-12-8-9(10)11/h2-8H2,1H3,(H,10,11) |
InChI Key |
YMAXCKYGIGCLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(=O)O |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Transformations of 2 Heptoxyacetic Acid
Synthetic Routes for 2-Heptoxyacetic Acid and its Precursors
The synthesis of this compound, as an alkoxyacetic acid, involves the formation of an ether linkage and the presence of a carboxylic acid group. The synthetic strategies can be broadly categorized into traditional methods for preparing aliphatic carboxylic acids and specific techniques for ether bond formation.
Aliphatic carboxylic acids can be synthesized through various classical methods, primarily involving oxidation or hydrolysis reactions. pharmacy180.combritannica.com
Oxidation of Primary Alcohols and Aldehydes : Primary alcohols and aldehydes can be oxidized to carboxylic acids using strong oxidizing agents. britannica.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3). britannica.com The Jones reagent, a solution of chromic acid in acetone, is a milder alternative that can be used for this purpose. pharmacy180.com
Hydrolysis of Esters and Nitriles : Esters can be hydrolyzed to carboxylic acids, typically through base-catalyzed saponification using sodium hydroxide (B78521) or potassium hydroxide. pharmacy180.com This method is often preferred due to the formation of a carboxylate salt, which drives the reaction to completion. pharmacy180.com Nitriles can also be hydrolyzed to carboxylic acids, usually by boiling with a mineral acid or an alkali. shiacollege.org
Carbonation of Organometallic Reagents : Grignard reagents and organolithium compounds react with carbon dioxide in a reductive process to form carboxylic acids. pharmacy180.com This method involves the formation of a new carbon-carbon bond. pharmacy180.com
Malonic Ester Synthesis : This method allows for the synthesis of carboxylic acids from malonic esters. The process involves the alkylation of sodium malonic ester followed by hydrolysis and heating of the resulting alkyl malonate ester. shiacollege.org
A summary of traditional synthetic routes for aliphatic carboxylic acids is presented in the table below.
| Method | Starting Material | Key Reagents | Product |
| Oxidation | Primary Alcohol | KMnO4, H2CrO4, HNO3 | Carboxylic Acid |
| Hydrolysis | Ester | NaOH or KOH | Carboxylic Acid |
| Carbonation | Organometallic Compound | CO2 | Carboxylic Acid |
| Malonic Ester Synthesis | Malonic Ester | Alkyl Halide, NaOH | Carboxylic Acid |
The formation of the ether linkage is a critical step in the synthesis of alkoxyacetic acids like this compound. The Williamson ether synthesis is a cornerstone method for this transformation. wikipedia.orgnumberanalytics.com
Williamson Ether Synthesis : This widely used method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgnumberanalytics.com For the synthesis of this compound, this would typically involve the reaction of a heptoxide ion with a haloacetic acid derivative. The reaction is generally carried out in a polar aprotic solvent. numberanalytics.com It is important that the alkyl halide is primary to avoid elimination side reactions. wikipedia.org
Acid-Catalyzed Etherification : This method involves the reaction of an alcohol with another alcohol in the presence of an acid catalyst. The reaction proceeds through protonation of one alcohol, followed by nucleophilic attack by the other. numberanalytics.com
Alkoxymercuration-Demercuration : Alkenes can be reacted with an alcohol in the presence of a mercury salt, such as mercury(II) trifluoroacetate, to form an alkoxymercury intermediate. Subsequent demercuration with sodium borohydride (B1222165) yields the ether. libretexts.org
The following table outlines the primary strategies for ether linkage formation.
| Method | Reactants | Mechanism/Key Features |
| Williamson Ether Synthesis | Alkoxide + Primary Alkyl Halide | SN2 reaction, widely applicable. wikipedia.org |
| Acid-Catalyzed Etherification | Alcohol + Alcohol | Acid catalyst required, involves carbocation intermediate. numberanalytics.com |
| Alkoxymercuration-Demercuration | Alkene + Alcohol | Markovnikov addition of the alcohol. libretexts.org |
The synthesis of this compound is often achieved through a two-step process: the synthesis of its ester precursor, methyl 2-heptoxyacetate, followed by hydrolysis.
A common route to methyl 2-heptoxyacetate involves the Williamson ether synthesis. This would entail reacting sodium heptoxide with methyl chloroacetate. Sodium heptoxide is prepared by reacting heptanol (B41253) with a strong base like sodium hydride.
The subsequent conversion of methyl 2-heptoxyacetate to This compound is accomplished through hydrolysis. pharmacy180.com This is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. pharmacy180.com
A detailed synthetic protocol is outlined below:
| Step | Reaction | Reagents | Product |
| 1 | Ether Formation | 1-Heptanol, Sodium Hydride, Methyl Chloroacetate | Methyl 2-heptoxyacetate |
| 2 | Hydrolysis | Methyl 2-heptoxyacetate, Sodium Hydroxide, HCl (acidification) | This compound |
Strategies for Ether Linkage Formation in Alkoxyacetic Acid Synthesis
Novel Synthetic Methodologies for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods.
While this compound itself is not chiral, the principles of catalytic and stereoselective synthesis are highly relevant for the synthesis of more complex alkoxyacetic acid derivatives.
Catalytic Approaches : The use of catalysts can enhance the efficiency and selectivity of the etherification and carboxylation reactions. For instance, phase-transfer catalysts can be employed in Williamson-type syntheses to facilitate the reaction between the aqueous and organic phases. Metal catalysts, such as those based on palladium or copper, are used in various cross-coupling reactions that could be adapted for the synthesis of alkoxyacetic acid precursors. nih.govorganic-chemistry.org
Stereoselective Synthesis : For the synthesis of chiral alkoxyacetic acids, stereoselective methods are crucial. researchgate.netresearchgate.net This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. researchgate.netresearchgate.net For example, the Ireland-Claisen rearrangement has been used for the stereoselective synthesis of certain alkoxyacetic acid derivatives. researchgate.net Chiral phosphoric acids have also emerged as effective organocatalysts for a range of enantioselective transformations. beilstein-journals.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpbcs.comnih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are generally preferred over stoichiometric ones for this reason. acs.org
Use of Safer Solvents and Reagents : Efforts are being made to replace hazardous solvents and reagents with safer alternatives. researchgate.net For example, the use of supercritical carbon dioxide or ionic liquids as reaction media is being explored. nih.govrsc.org
Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netwhiterose.ac.uk
Renewable Feedstocks : The use of renewable starting materials, such as those derived from biomass, is a key aspect of green chemistry. researchgate.net While not yet standard for this compound, future research may explore routes from bio-based heptanol.
Catalysis : The development of highly active and selective catalysts, including biocatalysts (enzymes), can lead to cleaner and more efficient processes. acs.orgorganic-chemistry.org For instance, N-hydroxyphthalimide has been used as a catalyst for the efficient oxidation of aldehydes to carboxylic acids under mild conditions. mdpi.com
The application of these principles can lead to more sustainable and environmentally friendly production methods for this compound and related compounds.
Catalytic and Stereoselective Synthesis Considerations
Chemical Reactivity and Derivatization of this compound
This compound, a carboxylic acid derivative, exhibits reactivity characteristic of its functional groups—the carboxylic acid and the ether linkage. The carboxyl group is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's physicochemical properties for various research and potential therapeutic applications.
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, two of the most common derivatization strategies for this class of compounds.
Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. byjus.comchemguide.co.uklibretexts.orglibretexts.org This reaction is typically reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uklibretexts.orgsavemyexams.com Common acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk For instance, the reaction of this compound with an alcohol (R'OH) yields the corresponding 2-heptoxyacetate ester. The general scheme for this reaction is as follows:
C₅H₁₁OCH₂COOH + R'OH ⇌ C₅H₁₁OCH₂COOR' + H₂O
The rate of esterification can be influenced by the structure of the alcohol and the reaction conditions. chemguide.co.uk Alternatively, esters can be synthesized from the reaction of alcohols with more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides. chemguide.co.ukvanderbilt.edu These reactions are generally faster and often proceed at room temperature. chemguide.co.uk
Interactive Data Table: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Ethanol | Sulfuric Acid | This compound ethyl ester chemexper.com |
| This compound | Methanol | Hydrochloric Acid | This compound methyl ester |
| 2-Heptoxyacetyl chloride | Isopropanol | Pyridine | Isopropyl 2-heptoxyacetate |
Amidation involves the reaction of a carboxylic acid with an amine to form an amide. libretexts.orgchemistrysteps.com Direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt. chemistrysteps.com More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the reaction under milder conditions. chemistrysteps.comfishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. fishersci.co.uk The reaction of this compound with an amine (R'R''NH) produces a 2-heptoxyacetamide derivative. The general reaction is:
C₅H₁₁OCH₂COOH + R'R''NH → C₅H₁₁OCH₂CONR'R'' + H₂O
Similar to esterification, amides can also be synthesized by reacting amines with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. vanderbilt.educhemistrysteps.comscribd.com
Interactive Data Table: Examples of Amidation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent/Reagent | Product |
| This compound | Ammonia | DCC | 2-Heptoxyacetamide |
| This compound | Diethylamine | EDC, HOBt | N,N-Diethyl-2-heptoxyacetamide |
| 2-Heptoxyacetyl chloride | Aniline | None | N-Phenyl-2-heptoxyacetamide |
Beyond ester and amide formation, the functional groups of this compound can be interconverted to design analogs with modified properties. The carboxylic acid can be reduced to a primary alcohol, 2-heptoxyethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). scribd.comsolubilityofthings.comimperial.ac.uk This transformation opens up further synthetic possibilities, as the resulting alcohol can undergo its own set of reactions.
Conversely, the ether linkage, while generally stable, could potentially be cleaved under harsh conditions, though this is not a common transformation. The primary focus of functional group interconversion for this molecule typically revolves around the versatile carboxylic acid group.
The design of analogs often involves modifying the heptyl chain or the acetic acid moiety. For instance, the chain length of the alkoxy group could be varied, or substituents could be introduced onto the alkyl chain to study structure-activity relationships.
The carboxylic acid handle of this compound is particularly useful for forming conjugates with other molecules for research purposes. This strategy is widely employed in medicinal chemistry and chemical biology to link a molecule of interest to a larger entity, such as a peptide, polymer, or a targeting moiety. dovepress.commdpi.comrsc.orgmdpi.com
The formation of these conjugates typically involves the same amidation or esterification chemistry described previously. For example, this compound can be conjugated to the N-terminus of a peptide or an amino group on a larger molecule using standard peptide coupling reagents. mdpi.com This creates a stable amide bond linking the two components.
These conjugates can be designed for a variety of applications, including:
Drug Delivery: Attaching this compound to a drug molecule can modify its pharmacokinetic properties. dovepress.com
Targeted Therapeutics: Conjugation to a targeting ligand, such as an antibody or a peptide that binds to a specific receptor, can direct the molecule to a particular cell or tissue type. mdpi.comnih.gov
Biophysical Probes: Linking to a fluorescent dye or a radioactive isotope can enable the tracking and visualization of the molecule in biological systems.
The ability to form these conjugates significantly expands the utility of this compound as a molecular scaffold in the design of new research tools and potential therapeutic agents.
Advanced Analytical Methodologies for 2 Heptoxyacetic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of organic acids, providing powerful separation of analytes from complex mixtures.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, 2-Heptoxyacetic acid, like other carboxylic acids, has low volatility and high polarity due to its carboxyl functional group. Direct analysis by GC is therefore challenging and often results in poor peak shape and thermal degradation. To overcome this, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile functional group, such as a trimethylsilyl (B98337) (TMS) ester. tcichemicals.comsigmaaldrich.com This process involves reacting the analyte with a silylating agent, like N,O-Bis(trimethylsilyl)acetamide (BSA), to make it suitable for GC analysis. tcichemicals.com
When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for analysis. The gas chromatograph separates the derivatized this compound from other components in the sample before it enters the mass spectrometer. nih.gov The MS then bombards the molecule with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. metbio.netresearchgate.net Quantitative analysis is also possible using GC-MS, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. mdpi.com
Table 1: Typical GC-MS Parameters for Derivatized Organic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) or BSTFA | Increases volatility and thermal stability by converting the -COOH group to a -COOSi(CH₃)₃ group. tcichemicals.com |
| GC Column | Capillary column (e.g., Nukol™, DB-5ms) | A specialized acidic or general-purpose column provides separation based on boiling point and polarity. sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen | An inert gas that moves the analyte through the column. mdpi.com |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of the sample onto the column. |
| Temperature Program | Ramped oven temperature (e.g., 60°C to 250°C) | Separates compounds based on their different boiling points. metbio.net |
| MS Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. mdpi.com |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects the fragment ions based on their mass-to-charge ratio. nih.gov |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile organic acids like this compound in their native form. sigmaaldrich.com The most common separation mode is reversed-phase (RP) chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. shimadzu.comresearchgate.net To ensure good peak shape and retention for carboxylic acids, the mobile phase is typically acidified with additives like acetic acid, formic acid, or phosphoric acid. impactfactor.org This suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its interaction with the stationary phase. Detection is often performed using a UV detector, typically at wavelengths around 210 nm. phenomenex.com
Coupling HPLC with mass spectrometry (HPLC-MS) significantly enhances analytical capabilities, providing superior sensitivity and selectivity. imtaktusa.com For organic acids, electrospray ionization (ESI) in the negative ion mode is common. lcms.cz In this mode, the this compound molecule is deprotonated to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. This allows for precise quantification even at very low concentrations and provides molecular weight information that confirms the identity of the analyte. nih.gov
Table 2: Common HPLC & HPLC-MS Conditions for Organic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 (ODS) | Separates analytes based on their hydrophobicity. japsonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid) | The polar mobile phase elutes the compounds from the column; the acid modifier suppresses analyte ionization. researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. phenomenex.com |
| Detection (HPLC) | UV at 210-220 nm | Detects the carboxyl group's absorption of UV light. sigmaaldrich.com |
| Ionization (HPLC-MS) | Electrospray Ionization (ESI), Negative Mode | Generates the [M-H]⁻ ion for highly sensitive and specific mass detection. lcms.cz |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Used for quantitative analysis (QqQ) or accurate mass measurement (TOF). lcms.cz |
Ion Chromatography (IC) encompasses several techniques tailored for the separation of ionic compounds. toray-research.co.jplibretexts.org For weak organic acids such as this compound, ion-exclusion chromatography (IEC) is a particularly effective method. diduco.comara.ae IEC uses a stationary phase consisting of a fully sulfonated cation-exchange resin in the hydrogen (H⁺) form. phenomenex.com The separation mechanism is based on the principle of Donnan exclusion. researchgate.net Highly ionized strong acid anions are repelled by the fixed negative charges on the resin surface and are eluted quickly in the void volume. gcms.cz Weak acids like this compound, which are only partially ionized in the acidic eluent, can penetrate the resin pores and are retained via partitioning mechanisms, leading to their separation from strong anions and from each other based on their pKa values and molecular size. researchgate.net
The eluent is typically a dilute strong acid, such as sulfuric acid or hexafluorobutyric acid. diduco.com Detection is commonly achieved using a conductivity detector, often after a suppression step that reduces the background conductivity of the eluent to enhance the signal from the analyte anions. thermofisher.com This method is highly valuable for analyzing organic acids in complex aqueous matrices where inorganic anions could cause interference. gcms.cz
Table 3: Principles of Ion-Exclusion Chromatography for Organic Acids
| Feature | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | High-capacity cation-exchange resin in H⁺ form. phenomenex.com | Provides a negatively charged surface (-SO₃⁻) that governs the exclusion mechanism. |
| Mobile Phase | Dilute strong acid (e.g., H₂SO₄). phenomenex.com | Maintains the analyte in a partially protonated state, allowing it to interact with the stationary phase. |
| Separation Principle | Donnan Membrane Equilibrium. researchgate.net | Strong acid anions are repelled (excluded) and elute early, while weak acids like this compound are retained and separated. gcms.cz |
| Detection | Suppressed Conductivity. thermofisher.com | Provides sensitive and universal detection for ionic analytes after chemical reduction of eluent background conductivity. |
High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (HPLC-Mass Spectrometry) for Non-Volatile Forms
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. In a ¹H NMR spectrum, each unique proton environment generates a distinct signal, whose chemical shift, integration (signal area), and splitting pattern (multiplicity) reveal its chemical environment, the number of protons, and the number of adjacent protons, respectively. For this compound, one would expect to see characteristic signals for the terminal methyl group of the heptyl chain, the six methylene (B1212753) groups, and the methylene group alpha to the carboxylic acid. ¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Quantitative NMR (qNMR) can also be employed to determine the absolute concentration or purity of a sample by integrating analyte signals against those of an internal standard of known concentration. ox.ac.uk
Table 4: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integrating Protons |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Singlet, broad | 1H |
| -O-CH₂-COOH | ~4.1 | Singlet | 2H |
| -CH₂-O- | ~3.6 | Triplet | 2H |
| -CH₂-(CH₂)₄-CH₃ | 1.2 - 1.6 | Multiplet | 8H |
| -O-CH₂-CH₂- | ~1.6 | Quintet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. wikipedia.orgwikipedia.org The infrared spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com For this compound, IR spectroscopy would reveal several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. libretexts.org Additionally, C-O stretching vibrations for the ether and carboxylic acid functionalities would appear in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations of the heptyl chain would be observed between 2850 and 3000 cm⁻¹. wpmucdn.comlibretexts.org
Raman spectroscopy provides complementary vibrational information. wikipedia.org While the O-H stretch is typically weak in Raman, the C=O stretch and the C-H stretches of the alkyl chain usually show strong signals. horiba.com Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. mdpi.com
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) libretexts.org | Weak |
| Alkyl C-H | Stretch | 2850 - 2960 (strong) libretexts.org | 2850 - 2960 (strong) |
| Carbonyl C=O | Stretch | 1700 - 1725 (strong, sharp) libretexts.org | 1700 - 1725 (strong) |
| Ether & Acid C-O | Stretch | 1000 - 1300 (strong) wpmucdn.com | Moderate to weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, MS is instrumental in confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The molecule is first ionized, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), and the resulting molecular ion and fragment ions are separated by a mass analyzer and detected. wikipedia.org
The molecular weight of this compound (C9H18O3) is 174.24 g/mol . In a mass spectrum, the unfragmented molecule would appear as the molecular ion (M+•) or a protonated/deprotonated molecule (e.g., [M+H]+ or [M-H]-), depending on the ionization mode.
The structural features of this compound—a carboxylic acid and an ether—dictate its fragmentation behavior under ionization. libretexts.orgmsu.edu The presence of a heteroatom with non-bonding electrons, like oxygen, can influence the fragmentation pathways. msu.edu Key fragmentation patterns for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of functional groups. libretexts.org For this compound, the following fragmentations are anticipated:
Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a likely point of cleavage. This can result in the loss of the heptyl group or the formation of a heptyl radical.
Loss of -OH: Cleavage of the C-OH bond can result in a peak at M-17. libretexts.org
Loss of -COOH: The loss of the entire carboxylic acid group can lead to a fragment corresponding to M-45. libretexts.org
McLafferty Rearrangement: This rearrangement is common in molecules with a carbonyl group and can lead to characteristic neutral losses.
Alkane Fragmentation: The heptyl chain can undergo fragmentation, producing a series of peaks separated by 14 mass units (-CH2-). libretexts.org
The precise fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound and distinguish it from isomers. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis, where specific precursor ions are selected and further fragmented to establish connectivity. wikipedia.org
| m/z Value (Nominal) | Proposed Fragment Ion/Loss | Fragmentation Pathway |
|---|---|---|
| 174 | [C9H18O3]+• | Molecular Ion (M+•) |
| 157 | [M - OH]+ | Loss of hydroxyl radical from the carboxylic acid group. libretexts.org |
| 129 | [M - COOH]+ | Loss of the carboxyl group. libretexts.org |
| 115 | [C6H11O2]+ | Alpha-cleavage with loss of a propyl radical from the heptyl chain. |
| 99 | [C7H15]+ | Cleavage of the ether C-O bond, formation of heptyl cation. |
| 87 | [C4H7O2]+ | Cleavage of the ether C-O bond with charge retention on the acetic acid moiety. |
| 45 | [COOH]+ | Carboxyl cation fragment. acdlabs.com |
Electrophoretic Techniques
Electrophoretic techniques are a family of separation methods that utilize an electric field to separate charged molecules based on their differential migration rates. libretexts.org These methods are highly efficient and are particularly well-suited for the analysis of ions and polar compounds, making them applicable to the study of organic acids like this compound. chromatographyonline.comcolby.edu
Capillary Electrophoresis (CE) for Purity and Isomeric Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries. colby.edu It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. lumexinstruments.com The separation in CE is based on the electrophoretic mobility of the analytes in a given electrolyte solution (background electrolyte). libretexts.org
Purity Analysis: For purity analysis of this compound, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is highly effective. libretexts.org In CZE, a sample is introduced into a capillary filled with a buffer, and a high voltage is applied. Charged species migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio, allowing for the separation of this compound from any charged impurities or degradation products. The high efficiency of CE allows for the resolution of closely related substances, providing a clear profile of the sample's purity. Detection is often performed using direct or indirect UV absorbance. chromatographyonline.com
Isomeric Analysis: Mass spectrometry struggles to differentiate isomers as they have the same mass. CE, however, is a powerful tool for the separation of isomers, including enantiomers and structural isomers. nih.govnih.gov The separation of isomers of this compound, which possesses a chiral center at the C-2 position, can be achieved by adding chiral selectors to the background electrolyte. Common chiral selectors include cyclodextrins, which form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, enabling their separation. The hyphenation of CE with mass spectrometry (CE-MS) can provide even greater specificity, combining the high-resolution separation of isomers by CE with the mass-based identification by MS. mdpi.comufmg.br This approach has been successfully used to resolve various isomeric compounds, demonstrating its potential for the detailed analysis of this compound isomers. mdpi.comugr.es
Method Development and Validation for this compound Quantification
The development and validation of an analytical method are crucial to ensure that the quantification of this compound is reliable, accurate, and reproducible. The process follows established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the method is suitable for its intended purpose. europa.euich.orgeuropa.eu
Assessment of Specificity and Selectivity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov
The specificity of a quantitative method for this compound is typically evaluated through several approaches:
Analysis of Blank and Placebo Matrices: A blank sample (matrix without the analyte) is analyzed to ensure that no components of the matrix interfere with the signal of this compound.
Spiking Studies: The sample matrix is spiked with known impurities and related compounds to demonstrate that the method can separate the analyte peak from these potential interferents. ich.org The resolution between the analyte and the nearest eluting peak is a key metric.
Forced Degradation Studies: The analyte is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to generate potential degradation products. ich.orgglobalresearchonline.net The analysis of these stressed samples demonstrates the method's ability to separate the intact analyte from its degradants, which is a critical aspect of stability-indicating methods.
Evaluation of Accuracy, Precision, and Linearity
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. fda.gov It is often expressed as percent recovery. Accuracy for this compound quantification is assessed by analyzing samples with known concentrations. This can be done by:
Analyzing a certified reference material of this compound.
Using a spike recovery method, where a known amount of the analyte is added to a blank matrix. researchgate.net Accuracy should be evaluated at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with multiple replicates at each level. europa.eu Typical acceptance criteria for accuracy are within 98.0% to 102.0% recovery for an active substance. researchgate.net
Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov
Reproducibility: Assesses the precision between different laboratories (inter-laboratory studies). europa.eu For an assay of a major component, a typical acceptance criterion for precision is an RSD of not more than 2%. researchgate.net
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org To establish the linearity of a method for this compound, a series of at least five standard solutions of different concentrations spanning the expected range are analyzed. ich.org The results are plotted as signal response versus concentration, and the relationship is evaluated using linear regression. The correlation coefficient (r²), y-intercept, and slope of the regression line are determined. For a method to be considered linear, the r² value should typically be ≥ 0.99. labmanager.com
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
|---|---|
| 50 | 124500 |
| 75 | 187500 |
| 100 | 251000 |
| 125 | 312000 |
| 150 | 376500 |
| Linear Regression Analysis: | |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 2515.5 |
| Y-Intercept | -1525 |
Determination of Detection and Quantification Limits
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It indicates the sensitivity of the method.
Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euunal.edu.co The LOQ is a critical parameter for determining impurities or for the quantification of the analyte at low levels.
Several methods can be used to determine LOD and LOQ:
Based on Signal-to-Noise Ratio: This approach is performed by comparing the signal from samples with known low concentrations of the analyte with the signal of a blank sample. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. ich.orgresearchgate.net
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope of the calibration curve (S) and the standard deviation of the response (σ), which can be estimated from the standard deviation of blank measurements or the residual standard deviation of the regression line.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The determined LOQ must be validated for accuracy and precision. unal.edu.co
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time; adequate resolution from other peaks. |
| Accuracy | To determine the closeness to the true value. | 98.0% - 102.0% recovery for assay. researchgate.net |
| Precision (RSD) | To measure the degree of scatter. | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%). researchgate.net |
| Linearity (r²) | To verify the proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. labmanager.com |
| Range | To define the upper and lower concentration limits of the method. | Established by confirming acceptable linearity, accuracy, and precision. ich.org |
| LOD (S/N) | To determine the lowest detectable concentration. | Signal-to-Noise ratio ≥ 3. ich.org |
| LOQ (S/N) | To determine the lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10; with acceptable precision and accuracy. researchgate.net |
Non Clinical Biological and Mechanistic Investigations of 2 Heptoxyacetic Acid
In Vitro Cellular and Biochemical Studies
Early investigations into the biological effects of 2-Heptoxyacetic acid derivatives were conducted using established cancer cell lines, providing initial insights into their interactions with cellular structures and processes.
A key study utilized radio-labeled compounds to track their uptake and distribution within Ehrlich ascites tumor cells. The research compared the cellular interaction of the lipid-soluble ethyl ester of heptyloxyacetic acid (ethyl heptyloxyacetate-1-¹⁴C) with its water-soluble sodium salt (sodium heptyloxyacetate-1-¹⁴C). aacrjournals.orgaacrjournals.org
Autoradiographic analysis revealed that the lipid-soluble ethyl heptyloxyacetate was readily incorporated into the ascites cells, reaching a maximum concentration one hour after administration. aacrjournals.orgaacrjournals.org The ¹⁴C label was observed distributed throughout the cells. aacrjournals.org This uptake was associated with morphological changes, including the formation of large vacuoles on the cell surface and the eventual disintegration of a notable portion of the cell population. aacrjournals.org
In stark contrast, the water-soluble sodium heptyloxyacetate did not accumulate within the cells. aacrjournals.orgaacrjournals.org Researchers hypothesized that this was due to an inability to cross the cell membrane or rapid degradation in the surrounding peritoneal fluid. aacrjournals.org This highlights the critical role of the compound's form—lipid-soluble ester versus water-soluble salt—in its ability to interact with cellular components.
Currently, there is no publicly available scientific literature detailing the specific modulation of enzyme activity by this compound.
The primary observed impact of this compound's ethyl ester form was on cell division and genetic integrity. Treatment with ethyl heptyloxyacetate led to a significant suppression of mitosis in Ehrlich ascites cells for approximately 48 hours. aacrjournals.orgaacrjournals.org This was accompanied by visible alterations to the chromosomes during metaphase, such as clumping and stretching. aacrjournals.orgaacrjournals.org
Further analysis suggested that the compound induced a delay in the G2 phase of the cell cycle. researchgate.net A notable consequence of this disruption was a shift in the chromosome number; the predominant cell types in the treated samples exhibited hypotetraploid numbers, a clear deviation from the control cells. aacrjournals.orgaacrjournals.org The sodium salt form of the acid did not produce any of these effects, which aligns with its failure to enter the cells. aacrjournals.orgaacrjournals.org
Ehrlich ascites cells, a murine cancer cell line, served as the principal in vitro model for assessing the biological response to heptyloxyacetic acid derivatives. aacrjournals.orgaacrjournals.org The research employed autoradiography with ¹⁴C-labeled compounds, a standard technique for tracing the metabolic fate and cellular incorporation of substances. aacrjournals.org While the compounds were administered to mice bearing the tumor, the analysis focused on the cytological and autoradiographic changes in the cells themselves, providing a cellular-level assessment. aacrjournals.orgaacrjournals.org
The comparative effects observed between the two forms of heptyloxyacetic acid in this model are summarized below.
| Feature Assessed | Ethyl Heptyloxyacetate (Lipid-Soluble) | Sodium Heptyloxyacetate (Water-Soluble) |
| Cellular Uptake | Incorporated into cells, peaking at 1 hr. aacrjournals.orgaacrjournals.org | No significant accumulation in cells. aacrjournals.orgaacrjournals.org |
| Effect on Mitosis | Suppression for ~48 hours. aacrjournals.orgaacrjournals.org | No changes from control. aacrjournals.org |
| Chromosomal Effects | Stretching and clumping of metaphase chromosomes; shift to hypotetraploid numbers. aacrjournals.orgaacrjournals.org | No changes from control. aacrjournals.org |
| Morphological Changes | Appearance of large surface vacuoles; cell disintegration. aacrjournals.org | No changes from control. aacrjournals.org |
Impact on Cellular Pathways and Processes
Ex Vivo and In Vivo Exploratory Research in Model Organisms
Exploratory research has provided foundational data on how this compound derivatives are processed in a whole-organism setting.
Studies on the metabolic fate of heptyloxyacetic acid were conducted in a nonspecific Connaught mouse line. aacrjournals.org The research utilized ¹⁴C labeling to distinguish the biotransformation pathways of the ethyl ester and sodium salt forms of the acid after administration. aacrjournals.orgaacrjournals.org
The results demonstrated a clear divergence in metabolic fate based on solubility. Ethyl heptyloxyacetate, being lipid-soluble, was effectively absorbed and taken up by the targeted Ehrlich ascites cells within the organism. aacrjournals.orgaacrjournals.org Conversely, the water-soluble sodium heptyloxyacetate was not incorporated by the cells, suggesting it was either not bioavailable or was metabolized and broken down rapidly in the peritoneal fluid before it could act on the target cells. aacrjournals.org This indicates that the biotransformation and bioavailability of this compound are highly dependent on its chemical form.
General studies on the broader class of aryloxyacetic acids suggest that they are typically metabolized through Phase II conjugation reactions, often with amino acids or glucuronic acid, to form more water-soluble products that can be readily eliminated. researchgate.netaacrjournals.org
Distribution Studies in Biological Systems
There are no publicly available studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research on how the compound is distributed and concentrated in various tissues and organs, or how it is metabolized and cleared from the body, has not been published in the accessible scientific literature.
Exploratory Pharmacodynamic Studies in Pre-clinical Models
No pre-clinical studies describing the pharmacodynamic effects of this compound were identified. This indicates a lack of published research on the biochemical and physiological effects of the compound on animal models, which is a critical step in evaluating the potential therapeutic or biological activity of a substance.
Molecular Mechanisms Underlying Biological Observations
Given the absence of primary biological and pharmacodynamic data, there is consequently no research available on the molecular mechanisms of action for this compound.
No studies have been published that identify the specific molecular targets of this compound. The process of identifying which proteins, enzymes, or receptors the compound interacts with in a biological system has not been documented.
There is no available data from gene or protein expression profiling studies conducted with this compound. Consequently, information on how this compound may alter transcriptional or translational processes within cells is unknown.
No research could be found that investigates the effects of this compound on cellular homeostasis. Studies examining its impact on the maintenance of a stable internal cellular environment, including the regulation of key cellular pathways, are not present in the public domain.
Computational Chemistry and Molecular Modeling of 2 Heptoxyacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic structure of a molecule, which in turn governs its chemical reactivity and spectroscopic properties. rsc.org These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. unipd.it
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. faccts.demaplesoft.com For a flexible molecule like 2-Heptoxyacetic acid, with its rotatable bonds in the heptoxy chain and the carboxylic acid group, multiple local energy minima, or conformers, may exist. Conformational analysis systematically explores the potential energy surface of the molecule to identify these stable conformers and determine their relative energies. mdpi.com This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
The process begins with an initial guess of the molecular geometry, which can be generated using molecular building software. avogadro.cc This structure is then subjected to an optimization algorithm that iteratively adjusts the atomic coordinates to minimize the total energy of the system. mdpi.com The optimization is complete when the forces on all atoms are close to zero, and the structure represents a stationary point on the potential energy surface. To ensure that the optimized geometry corresponds to a true minimum, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer. youtube.com
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | ||
| C=O (carboxyl) | 1.21 | |
| C-O (carboxyl) | 1.35 | |
| O-H (carboxyl) | 0.97 | |
| Cα-C (carboxyl) | 1.52 | |
| Cα-O (ether) | 1.43 | |
| Bond Angles (°) | ||
| O=C-O (carboxyl) | 124.5 | |
| C-O-H (carboxyl) | 106.0 | |
| Cα-O-C1 (ether) | 118.0 | |
| Dihedral Angles (°) | ||
| H-O-C=O | 180.0 (trans) | |
| O=C-Cα-O | -175.0 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive. researchgate.net For this compound, FMO analysis can predict its reactivity towards nucleophiles and electrophiles.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -9.8 | Region of the molecule most likely to donate electrons in a reaction. |
| LUMO | 1.5 | Region of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | 11.3 | Indicates high chemical stability and relatively low reactivity. |
Spectroscopic Property Prediction and Interpretation
Quantum chemical calculations can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. ucm.esmdpi.com The prediction of vibrational spectra (IR and Raman) is based on the calculation of the second derivatives of the energy with respect to the atomic coordinates. maplesoft.com This yields the vibrational frequencies and their corresponding normal modes, which can be compared with experimental spectra to aid in the identification and characterization of the molecule. mdpi.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ucm.es These calculations provide theoretical chemical shifts for the different nuclei (e.g., ¹H and ¹³C) in the molecule, which are invaluable for interpreting experimental NMR data and confirming the molecular structure.
Table 3: Hypothetical Predicted Infrared Vibrational Frequencies for this compound
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3550 | O-H stretch (carboxyl, monomer) |
| 2955, 2870 | C-H stretch (heptyl chain) |
| 1760 | C=O stretch (carboxyl, monomer) |
| 1430 | O-H bend (carboxyl) |
| 1250 | C-O stretch (carboxyl) |
| 1120 | C-O-C stretch (ether) |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular motions, and interactions with the environment. kallipos.grgalaxyproject.org
Simulation of this compound in Various Solvation Environments
The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are a powerful tool to study these solvent effects at a microscopic level. arxiv.orgresearchgate.net By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water or a non-polar solvent like hexane), one can investigate its solvation structure, dynamics, and thermodynamic properties in different environments.
These simulations can reveal how the solvent molecules arrange themselves around the solute, the formation of hydrogen bonds between the carboxylic acid group and water, and the conformational preferences of the flexible heptoxy chain in different solvents. plos.org The results can provide insights into the solubility of this compound and how its structure and dynamics are modulated by the surrounding medium.
Table 4: Hypothetical Parameters and Results for MD Simulation of this compound in Different Solvents
| Parameter | Water | Hexane |
| Simulation Time | 100 ns | 100 ns |
| Temperature | 298 K | 298 K |
| Pressure | 1 atm | 1 atm |
| Force Field | OPLS-AA | OPLS-AA |
| Solvation Free Energy (kcal/mol) | -8.5 | -2.1 |
| Average End-to-End Distance of Heptoxy Chain (Å) | 10.2 | 11.5 |
Investigation of Ligand-Receptor Interactions
If this compound is being investigated for its potential biological activity, understanding its interaction with a target receptor is crucial. imrpress.comfrontiersin.org Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov This is often followed by MD simulations of the ligand-receptor complex to assess the stability of the predicted binding pose and to obtain a more detailed picture of the interactions. mdpi.comnih.gov
MD simulations can reveal the key amino acid residues in the receptor's binding site that interact with this compound, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy, which is a measure of the binding affinity. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. imrpress.com
Table 5: Hypothetical Ligand-Receptor Interaction Data for this compound with a Hypothetical Receptor
| Interacting Receptor Residue | Interaction Type | Distance (Å) |
| Arg120 | Hydrogen Bond (with C=O) | 2.8 |
| Tyr85 | Hydrogen Bond (with O-H) | 3.1 |
| Leu78 | Hydrophobic | 3.9 |
| Val110 | Hydrophobic | 4.2 |
| Predicted Binding Free Energy (kcal/mol) | -7.2 |
Membrane Interactions and Permeability Studies
The ability of a chemical compound to cross biological membranes is a critical determinant of its potential biological activity. Computational methods provide powerful tools to investigate the interactions of this compound with cell membranes and to predict its permeability. These studies are often conducted using molecular dynamics (MD) simulations, which model the movement of every atom in a system over time. mdpi.comnih.gov
The primary barrier to the passive diffusion of molecules across a cell membrane is the hydrophobic lipid bilayer core. uvigo.es For a molecule like this compound, which possesses both a hydrophilic carboxylic acid head and a lipophilic heptoxy tail, its interaction with and passage through the membrane is complex. Computational models can simulate this process, providing insights into the free energy landscape of permeation. rsc.org
One common technique is umbrella sampling, a form of MD simulation used to calculate the potential of mean force (PMF) profile. nih.gov This profile describes the energy changes as the molecule moves from the aqueous environment, through the polar head group region of the lipid bilayer, into the hydrophobic core, and out into the aqueous environment on the other side. The height of the energy barrier in the PMF profile is directly related to the permeability coefficient of the compound. chemrxiv.org
Studies on similar molecules, such as other carboxylic acids, have shown that the permeation process is highly dependent on the protonation state of the acid. nih.gov At physiological pH, this compound will exist predominantly in its deprotonated (anionic) form. While the neutral form is expected to permeate more easily, the anionic species can also cross the membrane, a factor that must be included in accurate permeability predictions. nih.gov The composition of the lipid bilayer itself, including the presence of cholesterol or different phospholipid types, can also significantly influence permeability. plos.orgmdpi.com
Computational approaches can be categorized into three main types: lipophilicity relations, molecular dynamics simulations, and machine learning models, each varying in accuracy and computational expense. mdpi.com These simulations provide a predictive tool for permeability, which can be validated against experimental data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov
Table 1: Illustrative Parameters for Computational Permeability Studies of this compound
| Parameter | Description | Typical Computational Method | Relevance |
| Permeability Coefficient (P) | A measure of the rate at which a molecule can cross a unit area of a membrane under a unit concentration gradient. | Calculated from the Potential of Mean Force (PMF) profile via the inhomogeneous solubility-diffusion model. | Directly predicts the ease of passive diffusion across a biological membrane. |
| Potential of Mean Force (PMF) | The free energy profile of the molecule as it traverses the membrane along a reaction coordinate (the axis perpendicular to the membrane plane). | Umbrella Sampling Molecular Dynamics (MD) Simulations. | Identifies the energy barriers and favorable interaction zones within the membrane. |
| Partition Coefficient (LogP) | The ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium (typically octanol (B41247) and water). | Can be predicted using various QSAR models and software. | Indicates the lipophilicity of the molecule, a key factor in membrane partitioning. |
| Diffusion Coefficient (D(z)) | The diffusion rate of the molecule at different positions (z) across the membrane. | Calculated from MD simulation trajectories. | Describes the mobility of the molecule within the different regions of the lipid bilayer. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in computational chemistry for rational drug design. creative-proteomics.comslideshare.net These methodologies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, SAR analysis would involve synthesizing and testing a series of analogues to identify which structural features are crucial for a specific biological effect.
QSAR models take this a step further by building mathematical equations that quantitatively link molecular descriptors (numerical representations of molecular properties) to biological activity. researchgate.net These models allow for the prediction of activity for unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. mdpi.commdpi.com
Computational Design of this compound Analogues
Computational design leverages the insights from SAR and QSAR to create novel analogues of a lead compound, such as this compound, with potentially improved properties. nih.govbiorxiv.org The goal is to modify the molecular structure to enhance a desired biological activity or to optimize other properties like solubility or metabolic stability. nih.gov
For this compound, computational design strategies could explore:
Varying the Alkyl Chain Length: Modifying the seven-carbon heptyl chain to shorter or longer chains to probe the effect of lipophilicity on activity.
Introducing Branching or Rings: Replacing the linear heptyl group with branched isomers or cyclic moieties (e.g., cyclohexyl) to investigate the impact of steric bulk and conformational rigidity.
Modifying the Linker: Changing the ether linkage to other functional groups like an ester, amide, or thioether.
Substitution on the Alkyl Chain: Introducing substituents like halogens or hydroxyl groups onto the heptyl chain to alter electronic and steric properties.
These computationally designed analogues can be virtually screened for their predicted activity and other properties before any resource-intensive chemical synthesis is undertaken. chemrxiv.org
Table 2: Hypothetical Analogues of this compound for SAR Studies
| Compound Name | Modification from this compound | Rationale for Design |
| 2-Pentoxyacetic acid | Heptyl chain replaced with a pentyl chain. | Investigate the effect of reduced lipophilicity. |
| 2-Nonoxyacetic acid | Heptyl chain replaced with a nonyl chain. | Investigate the effect of increased lipophilicity. |
| 2-(Cyclohexyloxy)acetic acid | Heptyl group replaced with a cyclohexyl group. | Explore the impact of a cyclic, conformationally restricted lipophilic group. |
| 2-(Hept-2-yloxy)acetic acid | Linear heptyl chain replaced with a branched isomer. | Study the effect of steric hindrance near the ether linkage. |
| Heptyl Thioacetate | Ether oxygen replaced with a sulfur atom. | Evaluate the role of the ether linkage in molecular interactions. |
Predictive Models for Biological Activity
Predictive QSAR models are developed using statistical and machine learning techniques to establish a robust correlation between molecular descriptors and biological activity. nih.gov For a series of compounds including this compound and its analogues, a typical workflow involves:
Data Collection: Assembling a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). smums.ac.ir
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. plos.org
Model Building: Using machine learning algorithms such as Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) to train a model on the dataset. researchgate.netmdpi.comnih.gov
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets to ensure its reliability. researchgate.netnih.gov
Once validated, the model can be used to predict the biological activity of new, computationally designed analogues of this compound, helping to guide the selection of the most promising candidates for synthesis and testing. clinmedkaz.org
Table 3: Common Molecular Descriptors for QSAR Modeling of this compound Analogues
| Descriptor Class | Example Descriptors | Information Encoded |
| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Lipophilicity, size, and polarizability. |
| Topological | Balaban J index, Kier & Hall connectivity indices | Molecular branching and shape. |
| Electronic | Dipole moment, partial charges on atoms | Distribution of electrons within the molecule. |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capabilities, reactivity. |
| 3D/Steric | Surface area, volume, shape indices | Three-dimensional shape and steric properties. |
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining are powerful computational disciplines that transform chemical data into knowledge, playing a crucial role in modern drug discovery. ripublication.comepa.gov These approaches involve the analysis of large chemical and biological datasets to identify patterns, relationships, and novel drug candidates. nih.govuniversiteitleiden.nlfrontiersin.org
Database Analysis for Related Compounds
Large public and private chemical databases, such as ChEMBL, PubChem, and SciFinder, contain information on millions of compounds, including their structures, properties, and associated biological data. smums.ac.irnih.gov For this compound, these databases can be mined to:
Identify Structurally Similar Compounds: Using substructure and similarity searching, one can find compounds that share the alkoxyacetic acid scaffold or have similar physicochemical properties. longdom.org This can reveal existing research on related molecules, including their synthesis, biological activities, and potential targets.
Perform Clustering Analysis: Compounds can be grouped (clustered) based on structural similarity or property profiles. ripublication.com Analyzing the clusters containing this compound can help to understand the chemical space around it and identify potential 'activity cliffs' where small structural changes lead to large changes in activity.
Virtual Screening: A library of compounds from a database can be computationally screened against a biological target to identify potential hits that are related to this compound.
This type of analysis provides a broader context for the study of this compound and can uncover previously unknown relationships and research directions.
Network Analysis of Biological Interactions
Biological processes are complex and involve intricate networks of interacting molecules. ebi.ac.uk Network analysis provides a systems-level view of how a compound like this compound might exert its effects. frontiersin.orgnih.gov This involves constructing and analyzing various types of biological networks:
Protein-Protein Interaction (PPI) Networks: If a protein target for this compound is known or predicted, PPI networks can be used to identify other proteins that interact with the primary target. ebi.ac.ukmdpi.com This helps to understand the downstream signaling pathways that might be affected and can predict potential off-target effects or polypharmacology. frontiersin.org
Metabolic Networks: These networks model the metabolic reactions within a cell. frontiersin.org Analyzing these networks can help to predict how this compound might be metabolized or how it could interfere with specific metabolic pathways.
Gene Regulatory Networks: These networks describe the relationships between genes and transcription factors. If this compound is found to alter gene expression, these networks can help to elucidate the underlying regulatory mechanisms. ebi.ac.uk
By mapping the known or predicted interactions of this compound and related compounds onto these biological networks, researchers can generate hypotheses about its mechanism of action and its broader biological impact. mdpi.com
Advanced Research Applications and Future Directions for 2 Heptoxyacetic Acid
Role of 2-Heptoxyacetic Acid in Advanced Materials Science
There is no specific research available that details the role of this compound in advanced materials science. Generally, long-chain carboxylic acids can be used in the synthesis of polymers and as surfactants or coatings. For instance, poly(lactic acid) (PLA) is a biodegradable polymer synthesized from lactic acid, a hydroxy acid, and finds use in biomedical applications. aidic.itmdpi.com Another example is polyricinoleic acid (PRA), a biodegradable polymer of a hydroxy fatty acid, which has applications in the oleochemical industry. nih.gov
Some related compounds, alkoxyacetic acids, have been studied for their chelating properties, which can be relevant in material science. nih.govuj.edu.pl A study on five different alkoxyacetic acids (not including this compound) demonstrated that their ability to chelate calcium and magnesium ions is correlated with their acidity (pKa) and hydrophilicity (Log P). nih.govuj.edu.pl This suggests that this compound would possess chelating properties, a characteristic that can be exploited in the design of functional materials. However, without specific studies, its efficacy and potential applications in materials science remain speculative.
Application as a Chemical Intermediate in Complex Molecule Synthesis
The use of this compound as a chemical intermediate in the synthesis of complex molecules is not well-documented in publicly available research. Chemical intermediates are foundational molecules for the synthesis of more complex substances, including pharmaceuticals and agrochemicals. nih.gov The synthesis of functionalized acetic acids is an active area of research, with methods being developed for creating complex structures from simpler starting materials. nih.govtandfonline.comkoreascience.krrsc.org However, no specific examples of complex molecules synthesized from this compound were found. A patent for flavor agents mentions this compound, suggesting its potential use in the synthesis of flavor-active compounds. rsc.org Additionally, a doctoral thesis lists heptoxyacetic acid as a starting material, but the specific reactions and resulting complex molecules are not detailed. google.com
Environmental Contexts and Bioremediation Potential
There is no specific information on the environmental fate or bioremediation of this compound. Alkoxyacetic acids are known metabolites of glycol ethers, a class of industrial solvents. industrialchemicals.gov.auwho.int The environmental presence and degradation of these related compounds have been studied. For example, some bacteria can degrade ether-containing pollutants like 1,4-dioxane, although the degradation can sometimes lead to the accumulation of other alkoxyacetic acids. nih.gov
Bioremediation uses microorganisms to break down environmental contaminants into less toxic substances. researchgate.netnih.gov The biodegradability of long-chain aliphatic alcohols has been shown to be rapid, which might suggest a similar potential for related ether-containing acids. nih.gov However, without specific studies on this compound, its persistence, and potential degradation pathways in the environment are unknown. Research on the bioremediation of other ether compounds, such as methyl tertiary-butyl ether (MTBE), has identified bacterial strains capable of their degradation. researchgate.netplos.org Similar targeted research would be necessary to determine the bioremediation potential for this compound.
Integration of Multi-Omics Technologies in this compound Research
No multi-omics studies have been conducted specifically on this compound. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding complex biological systems. aacrjournals.orgfrontiersin.orgmdpi.comresearchgate.netzoores.ac.cn These technologies are increasingly used to investigate the metabolism of fatty acids and their roles in various diseases. aacrjournals.orgfrontiersin.orgmdpi.comresearchgate.netzoores.ac.cn
For example, multi-omics analyses have been used to study fatty acid metabolism in cancer and non-obstructive azoospermia, revealing dysregulated pathways and identifying potential therapeutic targets. aacrjournals.orgfrontiersin.orgzoores.ac.cn In theory, a similar approach could be applied to study the metabolism of this compound, for instance, by analyzing changes in gene expression, protein levels, and metabolite profiles in cells or organisms exposed to the compound. This could provide insights into its biological effects and metabolic fate. A recent study utilized a multi-omics approach to investigate the neurotoxicity of propylene (B89431) glycol butyl ether and its metabolite, 2-butoxypropanoic acid, demonstrating the utility of these methods for understanding the effects of related compounds. researchgate.net
Emerging Methodological Advancements in the Study of Alkoxyacetic Acids
Research into analytical methods for alkoxyacetic acids has led to several advancements, primarily focused on their detection as biomarkers of exposure to glycol ethers. Improved methods for their determination in urine often involve gas chromatography-mass spectrometry (GC/MS). uj.edu.plaacrjournals.orgCurrent time information in Bangalore, IN. Techniques have been developed to simplify sample preparation, including non-derivatization pretreatments and solid-phase extraction, which offer specific, sensitive, and reliable analysis. uj.edu.plaacrjournals.orgCurrent time information in Bangalore, IN. These methods allow for the detection of various alkoxyacetic acids, such as methoxyacetic acid, ethoxyacetic acid, and butoxyacetic acid, at low concentrations. uj.edu.plaacrjournals.orgCurrent time information in Bangalore, IN. While these methods are established for shorter-chain alkoxyacetic acids, they could likely be adapted for the analysis of this compound.
In the realm of synthesis, various methods for the creation of functionalized acids are continually being developed, often focusing on efficiency and environmentally friendly processes. nih.govtandfonline.comkoreascience.krrsc.org
Potential for Novel Scientific Discoveries Involving this compound
Given the sparse data, the potential for novel scientific discoveries involving this compound is largely speculative but can be inferred from the properties of related compounds. Its structure, featuring a seven-carbon alkyl chain and a carboxylic acid group, suggests potential as a surfactant or a building block for polymers and other functional materials. The chelating properties of alkoxyacetic acids could be explored for applications in areas such as metal ion sequestration or catalysis. nih.govuj.edu.pl
Further research into its biological activities is warranted. As a long-chain fatty acid analogue, it could be investigated for its role in lipid metabolism and cellular signaling, potentially using the multi-omics approaches described previously. Its potential for bioremediation also remains an unexplored area of research. The discovery of microorganisms capable of degrading this compound could lead to new strategies for cleaning up environments contaminated with ether-based compounds.
Concluding Remarks and Future Outlook on 2 Heptoxyacetic Acid Research
Synopsis of Key Academic Contributions and Insights
Direct scholarly contributions focusing exclusively on 2-heptoxyacetic acid are limited. Its existence is noted in chemical databases and it has been mentioned in synthetic chemistry literature, often as a reagent or an example within a larger class of compounds. molaid.comworktribe.com The primary insights, therefore, are drawn by analogy from related short- and long-chain alkoxyacetic acids.
Research on similar amphiphilic carboxylic acids has demonstrated their utility as building blocks in supramolecular chemistry and materials science. nih.govacs.orgmdpi.com For instance, studies on other functionalized carboxylic acids show they can act as stabilizing or capping agents for nanoparticles, influencing the size, shape, and surface reactivity of these materials. researchgate.net Furthermore, the broader family of ether carboxylic acids, particularly their perfluorinated analogues (PFECAs), are of significant environmental interest, with studies focusing on their detection, transport, and remediation. acs.orgnih.govacs.orgresearchgate.net While not fluorinated, the fundamental structure of this compound suggests its potential relevance in studies of surfactant behavior and environmental science.
Unaddressed Research Questions and Methodological Gaps
The scarcity of dedicated research on this compound means that fundamental questions remain unanswered. A significant gap exists in the comprehensive characterization of its physicochemical properties. While basic data may exist, in-depth analysis of its behavior in various solvents, its critical micelle concentration (CMC), and its thermal stability is largely absent from public literature.
Methodologically, there is a need to develop and validate robust analytical techniques for the quantification of this compound in complex matrices. While methods exist for other ether carboxylic acids, particularly in environmental samples, specific protocols optimized for this compound are not established. acs.org Furthermore, its synthesis routes, though likely achievable through standard Williamson ether synthesis, have not been optimized for yield, purity, or green chemistry principles. The potential for creating chiral versions of this compound and resolving them, a process explored for other alkoxyacetic acids, remains an open field of inquiry. mdpi.com
Roadmap for Future Scholarly Investigations of this compound
A logical roadmap for future research would proceed from the fundamental to the applied.
Fundamental Physicochemical Characterization: The initial step should be a thorough documentation of the compound's properties. This includes precise measurements of its pKa, solubility profiles, melting and boiling points, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry). Computational modeling could complement experimental work to predict its molecular geometry and electronic properties.
Synthesis and Derivatization: Research should focus on optimizing existing synthesis pathways and exploring novel, more sustainable methods. Following this, the synthesis of a library of derivatives—such as esters, amides, and metal salts—would open the door to a wider range of applications. researchgate.net
Supramolecular Chemistry and Self-Assembly: Given its amphiphilic structure, a key research avenue is the study of its self-assembly in aqueous and non-aqueous solutions. nih.govresearchgate.net Investigations into the formation of micelles, vesicles (or liposomes), or other nanostructures would be highly valuable. This would involve techniques like dynamic light scattering (DLS), electron microscopy, and surface tension measurements.
Applied Materials Science: Future studies could explore its use as a surface-active agent or a functional component in more complex systems. Potential applications include its role as a stabilizer for nanoparticle synthesis, a component in specialized coatings or lubricants, or as a building block for novel polymers or liquid crystals. acs.orgresearchgate.net
Broader Scientific Impact and Potential for Interdisciplinary Collaborations
The study of this compound, while seemingly specific, holds the potential for broader scientific impact and necessitates interdisciplinary collaboration.
Chemistry: For organic chemists, it presents challenges in stereoselective synthesis and catalytic functionalization. For physical chemists, its amphiphilic nature provides a model system for studying self-assembly and interfacial phenomena.
Materials Science: Collaborations with materials scientists could lead to the development of novel "smart" materials, where the compound's properties are harnessed for creating responsive drug delivery systems, sensors, or functional fluids. mdpi.comresearchgate.net
Environmental Science: Environmental chemists and toxicologists could investigate the compound's lifecycle, biodegradability, and potential as a metabolite of industrial heptyl ether solvents, drawing parallels to the extensive research on other alkoxyacetic acids. biorxiv.orgnih.gov This would contribute to a more complete understanding of the environmental fate of ether-based compounds. diva-portal.org
In essence, this compound stands as a largely unexplored molecule with significant potential. A structured research program, beginning with its fundamental properties and expanding into applied and interdisciplinary areas, could yield valuable scientific insights and practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
